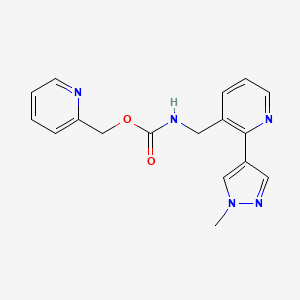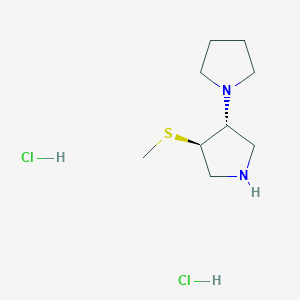![molecular formula C22H23ClN2O2 B2895073 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one CAS No. 852863-29-7](/img/structure/B2895073.png)
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in agrochemicals and pharmaceuticals . The piperazine ring can be found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a novel compound with a similar structure was obtained in good yield via a three-step protocol . The product’s structure was assigned by HRMS, IR, 1H and 13C NMR experiments .Molecular Structure Analysis
The molecular structure of similar compounds has been determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve a Mannich reaction . The reaction with amine was carried out in 95% ethanol at room temperature for 24 hours .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The compound's structural analysis involves various techniques such as HRMS, IR, 1H, and 13C NMR experiments. A related compound, 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, was synthesized using a multi-step protocol (Wujec & Typek, 2023).
Antimicrobial Activities
- Some derivatives of this compound, such as 1,2,4-triazole derivatives, have been synthesized and tested for their antimicrobial activities. These compounds have shown good or moderate activities against various microorganisms, indicating potential as antimicrobial agents (Bektaş et al., 2007).
Biological Evaluation
- Another study synthesized thiazolidinone derivatives and evaluated them for antimicrobial activity against bacteria and fungi. These derivatives include a component structurally related to the specified compound, showing promise in antimicrobial applications (Patel et al., 2012).
Molecular Docking and Anti-Proliferative Activities
- In the context of cancer research, substituted 2-amino-4H-pyrans and tetrahydro-4H-chromenes derivatives, closely related to the compound , have shown significant anti-proliferative activities against human breast cancer cell lines and have been studied using molecular docking techniques (Parveen et al., 2017).
Solubility Thermodynamics and Biological Applications
- A related 1,2,4-triazole derivative demonstrated potential as an antifungal compound. The study explored its solubility in different solvents and its partitioning processes, which are crucial for understanding its biological applications (Volkova et al., 2020).
Wirkmechanismus
Target of Action
The compound, also known as 4-((4-(3-chlorophenyl)piperazin-1-yl)methyl)-7,8-dimethyl-2H-chromen-2-one, is a piperazine derivative . Piperazine derivatives are known to interact with various targets, including histamine H1 receptors and D4 dopamine receptors . These receptors play crucial roles in various physiological processes, including immune response, neurotransmission, and regulation of mood and cognition.
Mode of Action
The compound interacts with its targets, primarily the histamine H1 and D4 dopamine receptors, by binding to these receptors and modulating their activity . This interaction can lead to changes in cellular signaling pathways, resulting in various physiological effects.
Biochemical Pathways
The compound’s interaction with histamine H1 and D4 dopamine receptors can affect various biochemical pathways. For instance, the modulation of histamine H1 receptors can influence the immune response and inflammatory processes . On the other hand, the interaction with D4 dopamine receptors can affect neurotransmission and cognitive functions .
Pharmacokinetics
As a piperazine derivative, the compound is likely to have pharmacokinetic properties that allow it to be absorbed, distributed, metabolized, and excreted by the body . These properties can influence the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Result of Action
The result of the compound’s action depends on its interaction with its targets and the subsequent modulation of biochemical pathways. For instance, its interaction with histamine H1 receptors could potentially be used for the management of allergies, hay fever, angioedema, and urticaria . Similarly, its interaction with D4 dopamine receptors could have implications in the treatment of neurological disorders .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with its targets . Furthermore, the compound’s pharmacokinetic properties can be influenced by factors such as the route of administration and the patient’s physiological condition .
Eigenschaften
IUPAC Name |
4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-7,8-dimethylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2/c1-15-6-7-20-17(12-21(26)27-22(20)16(15)2)14-24-8-10-25(11-9-24)19-5-3-4-18(23)13-19/h3-7,12-13H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXMDALGTZQTKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCN(CC3)C4=CC(=CC=C4)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-7,8-dimethyl-2H-chromen-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2894991.png)
![N-(furan-2-ylmethyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2894995.png)


![2-(4-chlorophenoxy)-N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]acetamide](/img/structure/B2894998.png)
![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide](/img/structure/B2895000.png)
![Ethyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2895001.png)
![1,4-Dimethylbicyclo[2.1.1]hexan-2-one](/img/structure/B2895002.png)

![N-(3-(2-methylthiazol-4-yl)phenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2895004.png)



![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-5-methylpyrazine-2-carboxamide](/img/structure/B2895012.png)